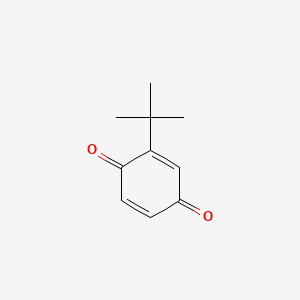

tert-Butyl-1,4-benzoquinone

描述

Significance as a Quinone Derivative and Research Focus

As a quinone derivative, 2-tert-butyl-1,4-benzoquinone (TBQ) is of considerable interest due to its involvement in redox processes, making it a valuable subject in organic synthesis and medicinal chemistry. solubilityofthings.com Research has highlighted its role as a synthetic intermediate for creating more complex organic molecules. solubilityofthings.com For instance, it is utilized in the synthesis of azatrioxacirculene, a heterocyclic compound with potential applications in materials science. vulcanchem.com

The research focus on TBQ is also heavily influenced by its biological activities. It is recognized for its cytotoxic effects, demonstrating strong activity against human monocytic leukemia U937 cells and inducing apoptosis and inhibiting cell proliferation in chronic myelogenous leukemia (CML) cells. vulcanchem.comamerigoscientific.com A noteworthy area of investigation is its ability to induce apoptosis in CML cells that have developed resistance to imatinib, a standard therapeutic agent. vulcanchem.com

Furthermore, TBQ's interaction with proteins is a key area of study. Its binding with lysozyme (B549824) has been examined, and it has been found to interact with Keap1 (Kelch-like ECH-associated protein 1), a critical regulator of the Nrf2 antioxidant response pathway. vulcanchem.comacs.org This interaction leads to the activation of Nrf2 and S-arylation of Keap1. vulcanchem.comacs.orgnih.gov

Overview of Derivatization and Metabolic Pathways of 2-tert-Butyl-1,4-benzoquinone Precursors

2-tert-Butyl-1,4-benzoquinone is a significant metabolite of several widely used compounds, which underscores the importance of understanding its formation and subsequent reactions. It is a major metabolite of the common food additive butylated hydroxyanisole (BHA) and an oxidation product of the food preservative 2-tert-butylhydroquinone (TBHQ). vulcanchem.comamerigoscientific.commedchemexpress.com

The metabolic pathways of its precursors are of great interest. For example, the oxidation of BHA can lead to the formation of 3-tert-butyl-1,4-benzoquinone derivatives. The oxidation of TBHQ is another primary route to the formation of TBQ. acs.org Studies have shown that during the antioxidation process of TBHQ in oil and fat systems, TBQ can be formed. acs.org The conversion rate from TBHQ to TBBQ has been observed to vary depending on the food matrix and processing methods. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-tert-butylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCTVAJNFXYWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189593 | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3602-55-9 | |

| Record name | tert-Butyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-1,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-Butyl-4-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18QT8490S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Tert Butyl 1,4 Benzoquinone and Its Analogues

Catalytic Oxidation Routes

Catalytic oxidation presents a primary method for the synthesis of 2-tert-Butyl-1,4-benzoquinone, utilizing various metal-based catalysts to facilitate the selective oxidation of phenolic precursors.

Titanium Superoxide (B77818) Catalyzed Oxidation of 2-tert-Butylphenol (B146161)

A notable and efficient method for synthesizing 2-tert-Butyl-1,4-benzoquinone involves the oxidation of 2-tert-butylphenol. amerigoscientific.comvulcanchem.comsigmaaldrich.comscientificlabs.iechemicalbook.com This process employs a titanium superoxide heterogeneous catalyst with aqueous 30% hydrogen peroxide (H₂O₂) as the oxidant. vulcanchem.comsigmaaldrich.comscientificlabs.iechemicalbook.comgoogle.com The reaction is typically conducted by heating a mixture of 2-tert-butylphenol and the titanium superoxide catalyst in acetic acid at a temperature range of 50-60°C. google.com The hydrogen peroxide is added dropwise, and the reaction proceeds for approximately one hour. google.com This method has demonstrated high efficacy, with reported yields of 2-tert-butyl-1,4-benzoquinone reaching up to 97%. google.com The catalyst can be recovered through simple filtration, and the product is purified by chromatographic methods. google.com This catalytic system is also effective for the oxidation of a range of other phenols to their corresponding quinones with high yield and selectivity. google.com

Table 1: Titanium Superoxide Catalyzed Oxidation of Various Phenols

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-tert-Butylphenol | 2-tert-Butyl-1,4-benzoquinone | 98 |

| 2,6-Di-tert-butylphenol (B90309) | 2,6-Di-tert-butyl-1,4-benzoquinone | 65 |

| 2,6-Dimethylphenol | 2,6-Dimethyl-1,4-benzoquinone | 97 |

| 4-Chlorophenol | 1,4-Benzoquinone (B44022) | 55 |

Source: google.comniscair.res.in

Ruthenium Catalyzed Oxidation of Substituted Phenols

Ruthenium catalysts offer another pathway for the synthesis of substituted 1,4-benzoquinones. The ruthenium-catalyzed oxidation of phenols using tert-butylhydroperoxide as the oxidant efficiently produces 4-(tert-butylperoxy)cyclohexadienones. researcher.liferesearcher.liferesearchgate.net This selectivity is attributed to ruthenium's capacity for rapid single-electron transfer. researcher.liferesearcher.liferesearchgate.net These resulting cyclohexadienones are versatile intermediates that can be subsequently transformed into 2-substituted 1,4-benzoquinones upon treatment with acid catalysts. researcher.liferesearcher.life This method provides a strategic approach for synthesizing various quinone derivatives from readily available phenols. researcher.liferesearcher.life

Iron Catalyzed Oxidation of Bulky Phenols

Iron-based catalysts have been successfully employed for the selective oxidation of phenols and arenes using hydrogen peroxide. nih.gov This methodology is particularly relevant for the synthesis of intermediates for compounds like vitamin E and vitamin K3. nih.gov For instance, the iron-catalyzed oxidation of 2,4,6-tri-t-butyl phenol (B47542) with t-butylhydroperoxide yields 2,6-di-t-butyl-1,4-benzoquinone in high yields. scielo.br While direct synthesis of 2-tert-butyl-1,4-benzoquinone from a bulky phenol precursor using this specific method is not detailed in the provided sources, the principle of using iron catalysts for the oxidation of bulky phenols to their corresponding benzoquinones is well-established. nih.govscielo.brrsc.orgacs.orgmdpi.com The development of atomically dispersed iron-based heterogeneous catalysts has shown unprecedented regioselectivity in phenol hydroxylation, which is a related oxidative process. rsc.org

Oxidative Transformation Pathways

Beyond direct synthesis, 2-tert-Butyl-1,4-benzoquinone also forms as a product of oxidative transformations of other compounds, particularly in food-related systems and polymer applications.

Formation from 2-tert-Butylhydroquinone in Oil and Fat Systems

2-tert-Butyl-1,4-benzoquinone (TQ) is a known oxidation product of tertiary butylhydroquinone (TBHQ), a common synthetic antioxidant used in edible oils and fats. amerigoscientific.comvulcanchem.comsigmaaldrich.comscientificlabs.iechemicalbook.comacs.orgacs.orgsigmaaldrich.com The transformation of TBHQ to TQ can occur during the storage of oils, facilitated by the presence of metal ions like Fe³⁺ and Cu²⁺, oxygen, and hydroperoxides. acs.org It is also formed during heating processes such as frying. jst.go.jpresearchgate.net While volatilization is the primary pathway for TBHQ loss during heating, a portion is converted to TQ. jst.go.jp The concentration of TQ in frying systems can be influenced by factors such as frying temperature and the type of oil used. researchgate.net For example, one study found that frying at 140°C resulted in a higher peak concentration of TQ compared to frying at 170°C or 190°C. researchgate.net

Table 2: Analysis of TBHQ and TQ in Edible Oils

| Analyte | Linear Range (μg/mL) | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) | Recovery in Soybean Oil (%) | Recovery in Lard (%) |

|---|---|---|---|---|---|

| TBHQ | 0.10–500.00 | < 0.10 | < 0.30 | 98.92–102.34 | 96.11–99.42 |

| TQ | 0.10–500.00 | < 0.30 | < 0.91 | 96.28–100.58 | 98.83–99.24 |

Studies have shown that with extended storage time, the total amount of remaining TBHQ and formed TQ in oil samples is less than the initial amount of TBHQ added, indicating other transformation pathways may also be at play. spkx.net.cn One such identified transformation product is 2-methylally hydroquinone (B1673460) (MAHQ). spkx.net.cn

Decomposition Product in Poly Lactic Acid Films

2-tert-Butyl-1,4-benzoquinone is also a significant neoformed compound resulting from the decomposition of TBHQ when incorporated into polylactic acid (PLA) films. amerigoscientific.comvulcanchem.comsigmaaldrich.comscientificlabs.iechemicalbook.comresearchgate.net These antioxidant-active films are used in food packaging. vulcanchem.com Research has shown that when PLA films containing TBHQ are in contact with food simulants, particularly 95% ethanol (B145695) at 40°C, TBHQ can decompose to form 2-tert-butyl-1,4-benzoquinone and other quinone derivatives. researchgate.net This highlights the importance of understanding the stability and transformation of antioxidants within polymer matrices used for food contact applications.

Environmental Oxidation of 2,6-di-tert-Butyl Phenol

2,6-di-tert-butyl-p-benzoquinone (B114747) (2,6-DTBBQ) is recognized as an environmental oxidation product of 2,6-di-tert-butylphenol. echemi.comnih.gov The latter is a common antioxidant additive used in various industrial products. echemi.comnih.gov The transformation of 2,6-di-tert-butylphenol into 2,6-di-tert-butyl-p-benzoquinone can occur under environmental conditions. industrialchemicals.gov.au

The oxidation of 2,6-di-tert-butylphenol can be catalyzed by various agents. For instance, its oxidation using peroxy radicals has been studied. In one such study, the oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide in the presence of a cobalt-based catalyst yielded 2,6-di-tert-butyl-1,4-benzoquinone. google.com Similarly, iron or cobalt-phthalocyanine tetrasulfonate can catalyze the oxidation of 2,6-di-tert-butylphenol by tert-butyl hydroperoxide. google.com

A method for producing 2,6-di-tert-butyl-p-benzoquinone involves the oxidation of 2,6-di-tert-butylphenol with a 35% aqueous solution of hydrogen peroxide. google.com This reaction is conducted in the presence of a titanosilicate catalyst in acetonitrile (B52724). google.com This process is noted for its high selectivity and yield. google.com

Advanced Synthetic Strategies for Quinone Derivatives

Synthesis of Alkylthio and Arylthio Derivatives

Alkylthio and arylthio derivatives of 2-tert-butyl-1,4-benzoquinone have been synthesized and studied for their biological activities. bg.ac.rsshd-pub.org.rs The general approach for synthesizing these derivatives involves the nucleophilic addition of thiols to the quinone core. bg.ac.rs

The synthesis typically starts with commercially available tert-butylhydroquinone (B1681946), which is oxidized to 2-tert-butyl-1,4-benzoquinone (TBQ) using silver oxide. bg.ac.rs The subsequent reaction with thiols to form alkylthio derivatives is carried out under specific conditions: an equimolar amount of reactants, a slightly alkaline medium, a nitrogen atmosphere, a temperature of 60 °C, and a reaction time of 30 minutes. bg.ac.rs For the synthesis of phenylthio derivatives, the reaction is conducted under neutral conditions in an air atmosphere. bg.ac.rs

Several derivatives have been synthesized through these methods, including:

2-tert-butyl-5-(isopropylthio)-1,4-benzoquinone bg.ac.rs

2-tert-butyl-5-(propylthio)-1,4-benzoquinone bg.ac.rs

2-tert-butyl-5,6-(ethylenedithio)-1,4-benzoquinone bg.ac.rs

2-tert-butyl-5-(phenylthio)-1,4-benzoquinone bg.ac.rsshd-pub.org.rs

2-tert-butyl-6-(phenylthio)-1,4-benzoquinone bg.ac.rsshd-pub.org.rs

These thio-derivatives have demonstrated notable antioxidant activity, in some cases exceeding that of ascorbic acid. bg.ac.rs The introduction of the sulfur atom in the alkylthio and arylthio groups is believed to enhance the antioxidant capacity of the molecules. bg.ac.rs

Table 1: Synthesized Thio-Derivatives of 2-tert-Butyl-1,4-benzoquinone

| Derivative Name | Structure | Reference |

|---|---|---|

| 2-tert-butyl-5-(isopropylthio)-1,4-benzoquinone | bg.ac.rs | |

| 2-tert-butyl-5-(propylthio)-1,4-benzoquinone | bg.ac.rs | |

| 2-tert-butyl-5,6-(ethylenedithio)-1,4-benzoquinone | bg.ac.rs | |

| 2-tert-butyl-5-(phenylthio)-1,4-benzoquinone | bg.ac.rsshd-pub.org.rs | |

| 2-tert-butyl-6-(phenylthio)-1,4-benzoquinone | bg.ac.rsshd-pub.org.rs |

Oxidative Coupling Reactions in Quinone Synthesis

Oxidative coupling reactions represent a significant strategy in the synthesis of quinone derivatives. These reactions can form new carbon-carbon bonds, leading to a diverse array of substituted quinones.

One notable example is the iron-catalyzed oxidation of 2,4,6-tri-t-butylphenol with t-butylhydroperoxide (TBHP) to produce 2,6-di-t-butyl-1,4-benzoquinone in high yield. scielo.br This method highlights the use of a transition metal catalyst to facilitate the oxidative C-C bond cleavage and subsequent quinone formation.

Palladium-catalyzed oxidative coupling reactions have also been employed. For instance, a catalytic method for synthesizing methoxyaryl-substituted 1,4-benzoquinones involves the oxidative coupling of 2-methoxy-1,4-benzoquinone with methoxyarenes. scielo.br This reaction utilizes a Pd(OAc)2/heteropoly acid redox system with dioxygen as the final oxidant. scielo.br

Furthermore, metal-free oxidative cross-dehydrogenative coupling (CDC) reactions have emerged as a greener alternative for synthesizing quinone derivatives. rsc.org A metal-free CDC of quinones with toluene (B28343) derivatives, using di-tert-butyl peroxide (DTBP) as the oxidant, allows for the direct synthesis of benzylquinones. rsc.org This method demonstrates good functional group tolerance and provides the desired products in moderate to good yields. rsc.org The proposed mechanism for this transformation involves a radical pathway. rsc.org

Vanadium complexes, such as VO(acac)2, have also been used to catalyze the oxidative biaryl coupling of phenols to form binaphthols, a reaction class related to quinone synthesis. tku.edu.tw These reactions often employ molecular oxygen as the terminal oxidant in a catalytic cycle. tku.edu.tw

Table 2: Examples of Oxidative Coupling Reactions in Quinone Synthesis

| Starting Material(s) | Reagents/Catalysts | Product | Reference |

|---|---|---|---|

| 2,4,6-tri-t-butylphenol | t-butylhydroperoxide (TBHP), Iron catalyst | 2,6-di-t-butyl-1,4-benzoquinone | scielo.br |

| 2-methoxy-1,4-benzoquinone, Methoxyarenes | Pd(OAc)2/heteropoly acid, O2 | Methoxyaryl-substituted 1,4-benzoquinones | scielo.br |

| Quinones, Toluene derivatives | di-tert-butyl peroxide (DTBP) | Benzylquinones | rsc.org |

| Phenols | VO(acac)2, O2 | Biaryl compounds | tku.edu.tw |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 1,4 Benzoquinone

Photochemical Transformations

Formation of Electron Donor–Acceptor Complexes

Quinones, including 2-tert-butyl-1,4-benzoquinone, are known for their ability to form electron donor-acceptor (EDA) complexes. researchgate.net This characteristic stems from their fully conjugated structures, which result in minimal energy gaps and the presence of nonbonding electron pairs on the oxygen atoms. researchgate.net These structural features facilitate easy access to excited states, making quinones highly reactive, particularly under visible-light irradiation. researchgate.net The formation of EDA complexes is a key reaction pathway that demonstrates the capacity of quinones to engage in charge transfer interactions. researchgate.netresearchgate.net These complexes can be harnessed in photoinduced processes for various chemical transformations. researchgate.net

Solvent-Dependent Reaction Outcomes for C-H Functionalization

The photochemical reactivity of 2-tert-butyl-1,4-benzoquinone demonstrates remarkable solvent-dependency, allowing for selective C-H functionalization and the production of distinct, valuable compounds from the same starting material. researchgate.net Research has identified three primary selective transformations based on the solvent system employed. researchgate.netresearchgate.net

Intermolecular C-O Bond Formation: In non-fluorinated alcoholic solvents, the photochemical reaction leads to intermolecular C-O bond formation. researchgate.net

Intramolecular Cyclization: When perfluorinated hexafluoroisopropanol is used as the solvent, it promotes intramolecular cyclization, yielding coumaran derivatives. researchgate.net

Hydrogen Atom Transfer: In a 1,4-dioxane (B91453) solvent system, a hydrogen atom transfer reaction is induced, resulting in the formation of 2-methylallyl hydroquinones. researchgate.net

This solvent-controlled selectivity highlights the versatility of 2-tert-butyl-1,4-benzoquinone in synthetic chemistry, offering multiple pathways to diverse molecular architectures through simple changes in the reaction environment. researchgate.net

| Solvent | Reaction Type | Product Class |

|---|---|---|

| Non-fluorinated alcohols (e.g., Methanol, Ethanol) | Intermolecular C-O bond formation | Ether compounds |

| Hexafluoroisopropanol (HFIP) | Intramolecular cyclization | Coumaran derivatives |

| 1,4-Dioxane | Hydrogen atom transfer | 2-Methylallyl hydroquinones |

Nucleophilic and Electrophilic Reactions

Reaction with Glutathione (B108866) (GSH) and S-Transarylation Mechanisms

2-tert-Butyl-1,4-benzoquinone (TBQ), an electrophilic metabolite of butylated hydroxyanisole (BHA), is known to react with biological nucleophiles. acs.orgnih.gov A key reaction involves its interaction with glutathione (GSH). Studies have shown that TBQ can covalently modify proteins, such as the negative regulator Keap1, through S-arylation. acs.orgnih.gov

A significant mechanistic aspect of this interaction is the process of S-transarylation. It has been demonstrated that the adduct formed between Keap1 and TBQ can undergo a subsequent reaction with GSH. acs.orgnih.gov In a cell-free system, incubating the Keap1-TBQ adduct with GSH leads to the removal of the TBQ moiety from the protein. nih.gov This process concurrently produces mono- and di-GSH adducts of the corresponding hydroquinone (B1673460), TB(H)Q. nih.gov These findings suggest that GSH can play a role in the reversible covalent modification of proteins by TBQ, highlighting a dynamic interplay between the electrophile, protein targets, and cellular thiols. acs.org

Nucleophilic Substitution with Organic Hydroperoxides and Self-Catalysis

The reaction of benzoquinone derivatives with organic hydroperoxides represents an important class of nucleophilic substitutions. While direct studies on 2-tert-butyl-1,4-benzoquinone are specific, research on related halogenated benzoquinones provides insight into the mechanism. For instance, the reaction between 2,5-dichloro-1,4-benzoquinone (B146525) (DCBQ) and tert-butyl hydroperoxide (t-BuOOH) proceeds via a nucleophilic substitution to form a quinone peroxide intermediate. acs.orgnih.gov This reaction can occur without transition metals and at room temperature. acs.org

A noteworthy feature of this type of reaction is the potential for self-catalysis. Theoretical calculations have indicated that the initial reaction between a single molecule of DCBQ and t-BuOOH has a high energy barrier. acs.org However, the reaction proceeds spontaneously, suggesting the involvement of a catalyst. Further investigation into the potential energy profiles revealed that the participation of additional t-BuOOH molecules significantly lowers the energy barrier. acs.org This indicates that the organic hydroperoxide itself can act as a catalyst, facilitating the nucleophilic substitution on the benzoquinone ring. acs.org Similarly, the epoxidation of 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) can be achieved using tert-butyl hydroperoxide in an alkaline environment. science.gov

Reactions with Amines Leading to Chromogenic Products

2-tert-Butyl-1,4-benzoquinone (referred to as TBBQ in some literature) undergoes specific chromogenic reactions with various amines, a property that has been exploited for its detection. researchgate.netnih.gov The reaction mechanism involves a Michael addition, where the amine groups of the reacting amine compound link to the benzoquinone ring. researchgate.netnih.gov

This reaction results in the formation of colored adducts. For example:

With Polyethyleneimine (PEI): TBBQ reacts with PEI to generate adducts that exhibit a maximum absorption at a wavelength of 478 nm. researchgate.netnih.gov

With Ethylenediamine (EDA): The oxidative coupling of TBBQ with EDA also forms a chromogenic product, with a maximum absorption at 480 nm. researchgate.net

These reactions are specific and have been developed into colorimetric methods for the quantitative detection of 2-tert-butyl-1,4-benzoquinone, particularly in matrices like edible oils. researchgate.netnih.gov

| Amine Reagent | Reaction Type | Maximum Absorption (λmax) of Product |

|---|---|---|

| Polyethyleneimine (PEI) | Michael Addition | 478 nm |

| Ethylenediamine (EDA) | Oxidative Coupling / Michael Addition | 480 nm |

Cycloaddition Reactions of Benzoquinone Derivatives

Benzoquinones are versatile participants in cycloaddition reactions. While p-benzoquinones like 2-tert-butyl-1,4-benzoquinone undergo certain cycloadditions, o-benzoquinone derivatives exhibit particularly diverse reactivity, participating as carbodienes, heterodienes, dienophiles, or heterodienophiles. ias.ac.in

Key cycloaddition reactions involving benzoquinone derivatives include:

Diels-Alder Reactions: Substituted o-benzoquinones, such as 3,5-di-tert-butyl-o-benzoquinone (B121359), react with electron-rich dienes to form benzodioxins. ias.ac.in

[2+2] Photocycloaddition: The Paternò-Büchi reaction, a [2+2] photocycloaddition between the carbonyl groups of quinones and alkenes or alkynes, is a primary reaction type facilitated by their electronic characteristics under irradiation. researchgate.net

1,3-Dipolar Cycloadditions: 3,5-di-tert-butyl-1,2-benzoquinone reacts with nitrile oxides to afford novel spiro-1,3-dioxazoles. ias.ac.in

Metal-Catalyzed Cycloadditions: In the presence of a metal ion catalyst like Sc(OTf)₃, p-benzoquinone can react with NADH analogues to yield [2+3] cycloadducts. nih.gov The type of reaction, whether cycloaddition or hydride transfer, can depend on the Lewis acidity of the metal ion used. nih.gov

Biological and Biomedical Research on 2 Tert Butyl 1,4 Benzoquinone

Cellular and Molecular Effects

Research into 2-tert-Butyl-1,4-benzoquinone (TBQ) has uncovered its profound impact on various cellular processes, particularly in the context of cancer and cellular stress responses.

Cytotoxicity in Leukemia Cell Lines (U937 and CML)

2-tert-Butyl-1,4-benzoquinone has demonstrated significant cytotoxic effects against leukemia cell lines. Studies have shown it to be a potent agent against human monocytic leukemia U937 cells and chronic myeloid leukemia (CML) cells. sigmaaldrich.cn This cytotoxicity is a key indicator of its potential as a compound for further investigation in cancer research. In CML cells, including those resistant to the standard therapeutic agent imatinib, TBQ has been shown to effectively induce cell death.

| Cell Line | Compound | Observed Effect |

| U937 (Human Monocytic Leukemia) | 2-tert-Butyl-1,4-benzoquinone | Strong Cytotoxicity |

| CML (Chronic Myeloid Leukemia) | 2-tert-Butyl-1,4-benzoquinone | Cytotoxicity, Inhibition of Cell Proliferation |

| Imatinib-Resistant CML | 2-tert-Butyl-1,4-benzoquinone | Overcomes drug resistance, induces cell death |

Induction of Apoptosis and Cell Proliferation Inhibition

The cytotoxic activity of TBQ is largely attributed to its ability to induce apoptosis, or programmed cell death, and inhibit cell proliferation in cancerous cells. sigmaaldrich.cn In chronic myeloid leukemia cells, treatment with TBQ leads to a significant increase in apoptotic cells. This process is marked by key molecular events, including a notable decrease in the mitochondrial membrane potential, which is a critical step in the intrinsic pathway of apoptosis. The induction of apoptosis by TBQ is a crucial mechanism behind its anti-leukemic effects.

Key apoptotic markers observed in leukemia cells treated with TBQ include:

Increased Annexin V-positive cells: Indicating the externalization of phosphatidylserine, an early marker of apoptosis.

Loss of mitochondrial membrane potential: Signifying the permeabilization of the mitochondrial outer membrane.

Nrf2 Activation and S-Arylation of Keap1

2-tert-Butyl-1,4-benzoquinone is recognized as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the cellular response to oxidative and electrophilic stress. The activation of Nrf2 by TBQ is not primarily mediated by the generation of reactive oxygen species. Instead, it involves the direct chemical modification of the Nrf2 inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). TBQ, being an electrophile, covalently binds to Keap1 through a process known as S-arylation. This modification of Keap1 disrupts its ability to target Nrf2 for degradation, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of its target genes.

Modulation of Oxidative Stress Pathways

2-tert-Butyl-1,4-benzoquinone plays a dual role in the modulation of oxidative stress pathways. On one hand, it can induce the production of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. The interaction of its precursor, tert-butylhydroquinone (B1681946) (TBHQ), with copper can catalyze its oxidation to TBQ, a process that is accompanied by the generation of ROS and can lead to oxidative DNA damage. nih.gov On the other hand, by activating the Nrf2 pathway, TBQ upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby enhancing the cell's capacity to counteract oxidative stress. This activation of the Nrf2 signaling pathway is a critical adaptive response to the electrophilic nature of TBQ.

Antimicrobial and Biofilm Eradication Studies

Beyond its effects on mammalian cells, 2-tert-Butyl-1,4-benzoquinone has been investigated for its antimicrobial properties, with a particular focus on its ability to combat bacterial biofilms.

Potent Activity against Staphylococcus aureus Biofilms

TBQ has been identified as a potent agent for the eradication of pre-formed biofilms of Staphylococcus aureus, a bacterium notorious for its ability to form biofilms that are resistant to conventional antibiotics. nih.gov Research has demonstrated that TBQ can effectively inhibit bacterial growth and eradicate biofilms of various staphylococcal isolates. nih.gov The mechanism of its antibiofilm activity is attributed to its ability to perturb bacterial membranes, leading to cell death regardless of the metabolic state of the bacteria within the biofilm. nih.gov This is in contrast to some other agents that work by destructuring the biofilm matrix.

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) | 4–8 mg/L |

| Minimum Biofilm Eradication Concentration (MBEC) | 4–64 mg/L |

Mechanism of Biofilm Eradication via Membrane Perturbation

The antibiofilm activity of 2-tert-Butyl-1,4-benzoquinone (TBBQ) is primarily attributed to its ability to disrupt bacterial cell membranes. nih.gov Unlike some other agents that work by destructuring the biofilm matrix, TBBQ's efficacy lies in its capacity to kill both slow-growing and non-growing cells within the biofilm through membrane perturbation. nih.gov This mechanism allows it to eradicate biofilms of Staphylococcus aureus and other staphylococcal species at concentrations of ≤64 mg/L. nih.gov

Studies have shown that TBBQ's interaction with the bacterial membrane is distinct from other membrane-active antibacterial agents. nih.gov It causes a rapid dissipation of the membrane potential, a key indicator of membrane function. nih.gov This loss of membrane potential occurs significantly before a substantial loss of physical membrane integrity is observed. nih.gov While TBBQ does cause physical damage to the staphylococcal membrane, leading to the leakage of intracellular components like potassium ions, this process is more gradual compared to other membrane-perturbing agents. nih.gov This two-phased attack, beginning with the disruption of membrane potential followed by a slower compromise of its physical barrier, is a key aspect of its mechanism in eradicating bacterial biofilms. nih.gov

Synergistic Effects with Established Antibiotics

Research has demonstrated that 2-tert-Butyl-1,4-benzoquinone can act synergistically with certain established antibiotics, enhancing their efficacy against bacterial biofilms. nih.gov A notable example is its combination with gentamicin. nih.gov While gentamicin alone at a concentration of 0.1% is unable to eradicate established staphylococcal biofilms in vitro, the addition of TBBQ at a concentration of 2 mg/L leads to the successful eradication of the biofilm. nih.gov This synergistic relationship suggests that TBBQ can lower the effective concentration of gentamicin required to eliminate biofilms. nih.gov

However, this synergistic effect is not universal across all antibiotics. Studies have shown no synergistic activity when TBBQ was combined with ciprofloxacin, erythromycin, oxacillin, and tetracycline for biofilm eradication. nih.gov The fractional inhibitory concentration (FIC) index, a measure of synergistic interaction, was greater than 0.5 for these combinations, indicating a lack of synergy. nih.gov In contrast, the FIC index for the TBBQ and gentamicin combination was ≤0.28, confirming a synergistic interaction. nih.gov

Below is a data table summarizing the synergistic interactions of 2-tert-Butyl-1,4-benzoquinone with various antibiotics.

| Antibiotic | Synergy with TBBQ | Fractional Inhibitory Concentration (FIC) Index |

| Gentamicin | Yes | ≤0.28 |

| Ciprofloxacin | No | >0.5 |

| Erythromycin | No | >0.5 |

| Oxacillin | No | >0.5 |

| Tetracycline | No | >0.5 |

Antibacterial Potential of Derivatives against Gram-Positive Bacteria

Derivatives of 2-tert-Butyl-1,4-benzoquinone have shown promising antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Various chemical modifications to the parent TBBQ molecule have been explored to enhance its biological activity. researchgate.net

One study investigated the antibacterial potential of several alkylthio and arylthio derivatives of TBBQ. researchgate.net The results indicated that these derivatives exhibited better antibacterial activity against Gram-positive bacteria compared to other strains. researchgate.net Among the tested derivatives, 2-tert-butyl-5-(phenylthio)-1,4-benzoquinone demonstrated the most potent activity, with a minimum inhibitory concentration (MIC) of 15.6 μM. researchgate.net

The following table details the antibacterial activity of some 2-tert-Butyl-1,4-benzoquinone derivatives against Gram-positive bacteria.

| Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

| 2-tert-butyl-5-(phenylthio)-1,4-benzoquinone | Gram-positive bacteria | 15.6 μM |

Toxicological Profiles and Metabolite Studies

Comparative Toxicity with Precursor Compounds (e.g., TBHQ)

2-tert-Butyl-1,4-benzoquinone is an oxidation product of tertiary butylhydroquinone (TBHQ), a widely used food antioxidant. nih.govwhiterose.ac.uk Toxicological studies indicate that TBBQ exhibits a higher level of toxicity compared to its precursor, TBHQ. acs.orgnih.govresearchgate.net The cytotoxic effects of TBBQ have been reported to be 6 to 7 times greater than those of TBHQ. researchgate.net This increased toxicity is a significant consideration, as TBHQ can be oxidized to TBBQ under certain conditions, such as during the antioxidation process in oils and fats. acs.orgnih.govresearchgate.net

Genotoxic Potential of Derivatives

The genotoxic potential of 2-tert-Butyl-1,4-benzoquinone and its derivatives has been a subject of investigation. Quinones, as a class of compounds, are known to be potentially potent genotoxic agents. tandfonline.com They can induce the formation of DNA adducts, which may lead to gene mutations. tandfonline.com

In a study examining various TBBQ derivatives, it was found that all tested alkylthio and arylthio derivatives exhibited a genotoxic effect in the MRC-5 cell line, as determined by the comet assay. researchgate.net This genotoxicity was observed at all applied subtoxic concentrations. researchgate.net Another study on alkylamino and aralkylamino derivatives of TBBQ found that these derivatives showed a slightly higher genotoxic potential compared to the parent TBBQ molecule in eukaryotic models. sci-hub.boxnih.gov However, the observed genotoxic effect was generally detected at the highest concentrations tested and was lower than that of the positive controls, benzo[a]pyrene and etoposide. sci-hub.boxnih.gov In a prokaryotic model (SOS/umuC test), only TBBQ itself showed weak genotoxic potential, and only at highly cytotoxic concentrations. sci-hub.boxnih.gov

Interaction with Biological Macromolecules (e.g., Lysozyme)

The interaction of 2-tert-Butyl-1,4-benzoquinone derivatives with biological macromolecules, such as proteins, is a crucial aspect of understanding their mechanism of action and potential biological effects. One study investigated the interaction of amino acid derivatives of TBBQ with the protein lysozyme (B549824). researchgate.net

The results from SDS-PAGE analysis indicated that the synthesized amino acid derivatives of TBBQ did not modify lysozyme. researchgate.net Mass spectrometry analysis of both the supernatants and precipitates from the interaction mixture only showed the peak of unmodified lysozyme. researchgate.net The lack of covalent modification of lysozyme by these derivatives is attributed to the rapid establishment of tautomeric equilibrium in the quinone structure, which prevents the stable quinone form necessary for nucleophilic attack by protein residues. researchgate.net This suggests that for these specific derivatives, non-covalent interactions may be the primary mode of interaction with proteins. researchgate.net

Computational Chemistry Studies on 2 Tert Butyl 1,4 Benzoquinone

Density Functional Theory (DFT) Applications

DFT methods are widely used to explore the electronic structure, spectroscopic properties, and reaction mechanisms of tBBQ. These computational approaches allow for a detailed understanding of the molecule's behavior at the atomic level.

DFT calculations have been employed to determine the optimized geometry and electronic structure of 2-tert-butyl-1,4-benzoquinone. Studies using the B3LYP functional with various basis sets, such as 6-31G* and 6-31+g(d), have provided detailed information on bond lengths, bond angles, and electronic properties. electrochemsci.orgscielo.br For instance, the geometry of the benzoquinone ring is influenced by the bulky tert-butyl group. nih.gov

Computational studies on related di-tert-butyl-1,4-benzoquinones have shown that the presence of tert-butyl groups can influence the planarity of the quinone ring. acs.org These calculations help in understanding the fundamental structure from which the chemical and physical properties of the molecule arise. The electronic structure of substituted benzoquinones has been studied to understand how different substituents affect their properties. scielo.br

Table 1: Selected Calculated Molecular Properties of Benzoquinone Derivatives

| Compound | Method | Basis Set | Property | Value |

|---|---|---|---|---|

| 1,4-benzoquinone (B44022) | DFT | Not Specified | LUMO Energy | Not Specified |

This table presents a selection of calculated properties for benzoquinone derivatives to illustrate the application of DFT in understanding their electronic structure. Specific values for 2-tert-butyl-1,4-benzoquinone were not explicitly found in the provided search results.

DFT calculations have been instrumental in interpreting the spectroscopic data of benzoquinone derivatives. Theoretical calculations of vibrational frequencies (IR and Raman) and NMR chemical shifts can be correlated with experimental spectra to provide detailed assignments of spectral features. For example, studies on similar molecules like 3,5-di-tert-butyl-o-benzoquinone (B121359) have shown that DFT calculations at the B3LYP/6–311++G(d,p) level can accurately predict vibrational spectra. researchgate.net Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, which helps in understanding the electronic transitions responsible for the observed UV-Vis absorption bands. dntb.gov.ua The n→π* transition is a key feature in the electronic spectra of quinones, making them reactive under visible light. researchgate.net

DFT has been applied to investigate the mechanisms of reactions involving benzoquinones. For instance, the reaction between 2,5-dichloro-1,4-benzoquinone (B146525) and tert-butyl hydroperoxide was studied using DFT to evaluate energy barriers and understand the role of catalysts. acs.org These calculations can reveal transition state structures and reaction intermediates, providing a step-by-step picture of the reaction pathway. acs.org Such studies are crucial for understanding the reactivity of tBBQ in various chemical transformations, including its role in environmental degradation processes. researchgate.net

DFT is a valuable tool for predicting the regioselectivity of cycloaddition reactions involving benzoquinones. In Diels-Alder reactions, for example, the dienophile can approach the diene in different orientations, leading to various regioisomers. DFT calculations can determine the activation energies for the different pathways, allowing for the prediction of the major product. researchgate.netscielo.br The influence of Lewis acids on the regioselectivity of Diels-Alder reactions of substituted benzoquinones has been successfully explained using DFT. researchgate.net This predictive power is essential for designing synthetic routes that yield specific products.

Modeling of Environmental Transformation Mechanisms

Computational modeling, particularly using DFT, is employed to understand the environmental fate of tBBQ. As a major metabolite of the food additive butylated hydroxyanisole (BHA), its transformation in the environment is of significant interest. researchgate.netamerigoscientific.com Studies have computationally investigated the reaction of BHA with hydroxyl radicals, which are important oxidants in the environment. These calculations have shown that BHA can be transformed into 2-tert-butyl-1,4-benzoquinone. researchgate.net By modeling the reaction pathways and calculating the energy barriers, scientists can predict the likely transformation products of tBBQ under various environmental conditions.

Prediction of Electrochemical Properties

DFT calculations are utilized to predict the electrochemical properties of 2-tert-butyl-1,4-benzoquinone, such as its reduction potential. electrochemsci.orgacs.org The half-wave potential (E1/2) is a key parameter that can be correlated with calculated electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org A study using the B3LYP/6-31+g(d) method successfully calculated the half-wave potentials for a series of quinone derivatives, including 2-tert-butyl-1,4-benzoquinone. electrochemsci.org These predictions are valuable for applications in areas like electrochemistry and for understanding the redox behavior of tBBQ in biological and chemical systems. acs.orgresearchgate.net

Table 2: Experimental and Calculated Half-Wave Potentials (E1/2) of Selected Benzoquinone Derivatives

| Compound | E1/2 (Experimental) | E1/2 (Calculated) |

|---|---|---|

| 1,4-benzoquinone | -0.851 V | -0.808 V |

| 2-tert-butyl-1,4-benzoquinone | -0.958 V | -0.926 V |

| 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) | -1.059 V | -1.033 V |

| 2,6-di-tert-butyl-1,4-benzoquinone | -1.074 V | -1.026 V |

Data sourced from a study using DFT at the B3LYP/6-31+g(d) level of theory. electrochemsci.org

Applications of 2 Tert Butyl 1,4 Benzoquinone in Advanced Organic Synthesis and Materials Science

Reagent in Synthetic Transformations

2-tert-Butyl-1,4-benzoquinone (tBBQ) is a versatile organic compound that serves as a valuable intermediate and reagent in a variety of synthetic transformations. Its reactivity, influenced by the electron-withdrawing quinone ring and the sterically bulky tert-butyl group, allows for its participation in numerous chemical reactions.

As an Oxidizing Agent

As a derivative of 1,4-benzoquinone (B44022), 2-tert-butyl-1,4-benzoquinone functions as an effective oxidizing agent in several organic reactions. solubilityofthings.comorganic-chemistry.org Quinones are a well-established class of dehydrogenation reagents. organic-chemistry.org The oxidizing potential of the quinone is harnessed in various catalytic cycles, particularly those involving transition metals like palladium. For instance, 1,4-benzoquinone is used as an oxidant in palladium-catalyzed Wacker oxidations to selectively transform aryl-substituted olefins into aldehydes. organic-chemistry.org It also plays a role in preventing olefin isomerization during ruthenium-catalyzed olefin metathesis reactions. organic-chemistry.org The presence of the tert-butyl group can modulate the reactivity and solubility of the quinone, making it suitable for specific substrate and solvent systems. solubilityofthings.com Its ability to participate in redox processes is a key feature of its synthetic utility. solubilityofthings.com

Precursor for Complex Molecular Architectures (e.g., Azatrioxavulcanchem.comcirculene)

2-tert-Butyl-1,4-benzoquinone is a critical building block in the synthesis of complex, polycyclic aromatic compounds, most notably hetero researchgate.netcirculenes. vulcanchem.comsigmaaldrich.comsigmaaldrich.com It has been specifically employed in the acid-catalyzed synthesis of azatrioxa researchgate.netcirculenes. sigmaaldrich.comsigmaaldrich.comkiku.dk This reaction typically involves the condensation of 2-tert-butyl-1,4-benzoquinone with a substituted 3,6-dihydroxycarbazole derivative in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). kiku.dkrsc.org

The reaction proceeds with remarkable regioselectivity, where the placement of the bulky tert-butyl groups on the final circulene structure can be controlled. kiku.dk For example, reacting a dihydroxycarbazole with 2-tert-butyl-1,4-benzoquinone can yield a single major regioisomer of the corresponding azatrioxa researchgate.netcirculene. kiku.dk The resulting azatrioxa researchgate.netcirculenes are planar, anti-aromatic systems with unique optical and electrochemical properties. kiku.dk The steric hindrance provided by the four tert-butyl groups on the circulene framework can limit intermolecular π-π stacking interactions. kiku.dkrsc.org

Furthermore, methodologies have been developed for the synthesis of unsymmetrical azatrioxa researchgate.netcirculenes by the controlled, stepwise condensation of a dihydroxycarbazole with two different 1,4-benzoquinones, one of which can be 2-tert-butyl-1,4-benzoquinone. rsc.org This demonstrates the compound's utility in constructing highly tailored and complex molecular frameworks with potential applications in materials science. vulcanchem.comrsc.org

Development of Functional Materials

The properties of 2-tert-butyl-1,4-benzoquinone and its precursor, tert-butylhydroquinone (B1681946) (TBHQ), are leveraged in the development of advanced functional materials, particularly in the realm of polymers and antioxidant systems.

Potential in Materials with Antioxidant Properties

While the primary antioxidant activity is attributed to its reduced form, tert-butylhydroquinone (TBHQ), 2-tert-butyl-1,4-benzoquinone is intrinsically linked to this function as its direct oxidation product. vulcanchem.comamerigoscientific.commedchemexpress.com TBHQ is a widely used synthetic phenolic antioxidant that protects materials from oxidative degradation. mdpi.com The effectiveness of hindered phenols like TBHQ as antioxidants is enhanced by the presence of the tert-butyl group, which increases stability. mdpi.com

In applications where TBHQ is used as an antioxidant, its conversion to 2-tert-butyl-1,4-benzoquinone is a key transformation pathway. researchgate.netacs.org This conversion is relevant in the context of materials science, as the presence and concentration of the quinone can indicate the state of the antioxidant reservoir within the material. researchgate.net Therefore, understanding the dynamics between TBHQ and 2-tert-butyl-1,4-benzoquinone is crucial for designing materials with long-lasting antioxidant capabilities. solubilityofthings.com

Role in Polymer Science (e.g., PLA-TBHQ Films)

2-tert-Butyl-1,4-benzoquinone plays a significant role in the chemistry of polymer films containing the antioxidant TBHQ. Specifically, in polylactic acid (PLA) films incorporating TBHQ (PLA-TBHQ films), 2-tert-butyl-1,4-benzoquinone is identified as one of the main compounds formed from the decomposition of TBHQ. vulcanchem.comsigmaaldrich.comamerigoscientific.comchemicalbook.com PLA is a biodegradable polymer used in applications like food packaging, and TBHQ is added to prevent oxidative degradation of the packaged goods. vulcanchem.com The formation of 2-tert-butyl-1,4-benzoquinone within the polymer matrix is an important consideration for the stability and safety assessment of these materials. vulcanchem.com The study of this transformation helps in understanding the antioxidant's lifecycle and its interactions within the polymer. amerigoscientific.com

Catalysis and Photoredox Systems

2-tert-Butyl-1,4-benzoquinone is involved in various catalytic and photochemical processes. Its electron-deficient aromatic system and carbonyl groups enable it to participate in electron transfer and radical reactions, which are fundamental to photoredox catalysis.

The photochemistry of 2-tert-butyl-1,4-benzoquinone has been investigated to achieve diverse and selective C-H functionalizations. researchgate.netresearchgate.net Upon irradiation with light, the carbonyl group can be excited, leading to highly reactive biradical intermediates. researchgate.net The subsequent reaction pathway is highly dependent on the solvent used, allowing for controlled and selective transformations. For example, photochemical reactions of 2-tert-butyl-1,4-benzoquinone can lead to:

Intermolecular C-O bond formation in alcoholic solvents. researchgate.net

Intramolecular cyclization to produce coumaran derivatives in fluorinated solvents like hexafluoroisopropanol. researchgate.net

Hydrogen atom transfer to yield 2-methylallyl hydroquinones when 1,4-dioxane (B91453) is used as the solvent. researchgate.net

This solvent-dependent reactivity highlights its potential in photoredox systems where specific products can be targeted by tuning the reaction conditions. researchgate.netresearchgate.net Furthermore, in related systems, benzoquinones are implicated in catalytic cycles. For instance, certain nanozymes can catalyze the oxidation of TBHQ to 2-tert-butyl-1,4-benzoquinone, demonstrating a bio-catalytic application. researchgate.net In other contexts, theoretical studies have explored the self-catalysis of hydroperoxides in the presence of quinones, uncovering complex reaction mechanisms that can proceed at room temperature. acs.org The ability of photoredox catalysts like Ru(bpy)₃²⁺ to engage in single-electron-transfer (SET) processes under visible light provides a general framework where quinones can act as electron acceptors or mediators in various organic transformations. acs.org

Data Tables

Table 1: Synthetic Applications of 2-tert-Butyl-1,4-benzoquinone

| Application Area | Specific Use | Reaction Type | Key Finding | Reference(s) |

| Organic Synthesis | Oxidizing Agent | Redox/Dehydrogenation | Participates in palladium-catalyzed oxidation reactions. | solubilityofthings.comorganic-chemistry.org |

| Complex Molecules | Precursor | Condensation/Cyclization | Key building block for azatrioxa researchgate.netcirculenes. | vulcanchem.comsigmaaldrich.comkiku.dkrsc.org |

| Photochemistry | Substrate | C-H Functionalization | Solvent-dependent selective synthesis of ethers and coumarans. | researchgate.netresearchgate.net |

Table 2: Role in Materials and Catalysis

| Field | System | Role of 2-tert-Butyl-1,4-benzoquinone | Significance | Reference(s) |

| Polymer Science | PLA-TBHQ Films | Decomposition Product | Key neoformed compound from the antioxidant TBHQ. | vulcanchem.comamerigoscientific.comchemicalbook.com |

| Materials Science | Antioxidant Systems | Oxidation Product of TBHQ | Its formation indicates consumption of the primary antioxidant. | researchgate.netmdpi.comacs.org |

| Catalysis | Photoredox Systems | Photoactive Substrate | Undergoes selective transformations under light irradiation. | researchgate.netresearchgate.net |

Advanced Analytical Methodologies for 2 Tert Butyl 1,4 Benzoquinone Detection and Quantification

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the separation and quantification of TBBQ. Normal-phase HPLC, in particular, has proven to be highly effective.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for Simultaneous Detection

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a powerful technique for the simultaneous analysis of TBBQ and its precursor, TBHQ, in edible oils. acs.orgnih.govacs.org This method effectively separates the analytes, often utilizing a silica (B1680970) or C18 column. acs.orgresearchgate.net

One established NP-HPLC method employs a gradient elution system. For instance, a mobile phase consisting of n-hexane with 5% ethyl acetate (B1210297) (solvent A) and n-hexane with 5% isopropanol (B130326) (solvent B) has been successfully used. The gradient program might involve an isocratic mode of 8% solvent B for 10 minutes, followed by a linear gradient to 100% solvent B over 5 minutes, and then holding at 100% solvent B for 12 minutes. acs.org A dual-wavelength UV detector is typically set at 310 nm for TBBQ and 280 nm for TBHQ, with the column temperature maintained at 30 °C. acs.orgnih.govacs.org

This NP-HPLC method demonstrates excellent performance with wide linear ranges, typically from 0.10 to 500.00 μg/mL for TBBQ, with a high coefficient of determination (R² > 0.9998). acs.orgresearchgate.net The limits of detection (LOD) and quantification (LOQ) for TBBQ are impressively low, often below 0.10 μg/mL and 0.30 μg/mL, respectively. acs.orgnih.govacs.org An advantage of the NP-HPLC method is that it avoids the reduction of TBBQ that can occur during injection in reverse-phase HPLC systems. researchgate.net

Table 1: Performance of NP-HPLC Method for TBBQ Detection

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.10–500.00 μg/mL | acs.orgnih.govacs.org |

| R² | > 0.9999 | acs.orgacs.org |

| Limit of Detection (LOD) | < 0.10 μg/mL | acs.orgnih.govacs.org |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial for accurate TBBQ analysis, especially in complex matrices like edible oils. acs.orgresearchgate.net A common and straightforward protocol involves direct extraction with methanol. researchgate.netresearchgate.net In this procedure, the oil sample is mixed with methanol, followed by vortexing to ensure thorough extraction of TBBQ. acs.orgnih.govacs.org The mixture is then centrifuged to separate the layers, and the methanolic extract is collected. google.com This extraction process may be repeated multiple times to ensure complete recovery. google.com

Before injection into the HPLC system, the extract is typically filtered through a 0.45 μm membrane filter to remove any particulate matter that could interfere with the analysis. acs.orgnih.govacs.org This sample preparation method has demonstrated high recovery rates for TBBQ. For instance, recoveries in soybean oil have been reported in the range of 96.28–100.58%, and in lard, between 98.83–99.24%. acs.orgnih.govacs.org These high recovery rates, coupled with the simplicity of the extraction protocol, make it a reliable method for routine analysis.

Table 2: Recovery of TBBQ from Edible Oils using Methanol Extraction

| Matrix | Recovery Range (%) | Reference |

|---|---|---|

| Soybean Oil | 96.28 - 100.58 | acs.orgnih.govacs.org |

| Lard | 98.83 - 99.24 | acs.orgnih.govacs.org |

| Soybean Oils (general) | 81.38 - 102.34 | researchgate.netresearchgate.net |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide alternative and sometimes complementary approaches to chromatographic techniques for the detection and quantification of TBBQ. These methods are often valued for their speed and simplicity.

Colorimetric Detection based on Chromogenic Reactions

Colorimetric methods offer a rapid and simple strategy for the detection of TBBQ, particularly in edible oils. nih.govresearchgate.net These methods are based on specific chromogenic reactions where TBBQ reacts with a particular reagent to produce a colored product that can be measured spectrophotometrically. nih.govresearchgate.netresearchgate.net

One such method involves the reaction of TBBQ with polyethyleneimine (PEI). The amine groups of PEI react with TBBQ via a Michael addition to form colored adducts with a maximum absorption at 478 nm. nih.govresearchgate.netresearchgate.net This reaction provides a basis for a colorimetric assay with a linear range for TBBQ from 3.0 to 100.0 μg/g and a limit of detection of 1.8 μg/g. nih.govresearchgate.net The recovery rates for this method range from 88.4% to 93.1%, showing good agreement with HPLC methods. nih.govresearchgate.net

Another approach utilizes the oxidase-like activity of a Ce-UiO-66 nanozyme to catalyze the oxidation of TBHQ to TBBQ. The resulting TBBQ then undergoes a chromogenic reaction with ethylenediamine, producing a stable colored product with a maximum absorption at 480 nm. researchgate.netnih.gov This method has been integrated into a portable alcogel-based colorimetric sensor for on-site detection. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantification of TBBQ, often in conjunction with HPLC. acs.orgnih.govacs.org As mentioned in the NP-HPLC section, TBBQ exhibits a characteristic UV absorption maximum around 310 nm, which is utilized for its detection and quantification in chromatographic methods. acs.orgnih.govacs.org

The UV-Vis spectrum of quinone derivatives typically shows a broad band in the visible region and a sharper, stronger band in the UV region. rsc.org For instance, the UV-Vis spectrum of a benzoquinone derivative showed a broad band centered at 405 nm and a strong band at 239 nm. rsc.org Theoretical calculations for 1,2-benzoquinone (B1198763) show a peak at approximately 394 nm. researchgate.net The specific absorption wavelength used for quantification can depend on the solvent and the specific benzoquinone derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy for Oxidation Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the oxidation of TBHQ to TBBQ. spkx.net.cnnih.gov This technique can be used to identify the functional groups present in a molecule and to follow changes in their concentration over time. The formation of TBBQ from TBHQ involves the conversion of hydroxyl groups to carbonyl groups, which can be monitored by FTIR. spkx.net.cn

In practice, the infrared spectrum of a sample can be recorded periodically to track the oxidation process. researchgate.net For the analysis of TBBQ, a specific procedure involves dissolving the sample in a suitable solvent like chloroform (B151607) and recording the infrared spectrum between 1600 and 1775 cm⁻¹. A net absorbance at 1659 cm⁻¹ is used to quantify the amount of t-butyl-p-benzoquinone. fao.orgfao.org FTIR has been used to characterize the transformation products of TBHQ in various oils, confirming the formation of TBBQ. spkx.net.cn

Gas Chromatography/Mass Spectrometry (GC/MS) for Environmental Tracing

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of 2-tert-butyl-1,4-benzoquinone in various environmental matrices. This method offers high sensitivity and selectivity, making it suitable for tracing this compound even at low concentrations.

The general workflow for GC/MS analysis involves the extraction of the analyte from the environmental sample, followed by separation on a GC column and detection by a mass spectrometer. The choice of extraction method and GC column phase is crucial for achieving optimal results. For instance, in the analysis of drinking water concentrates, a fractionation of the concentrate into different polarity groups is performed before GC/MS analysis on multiple GC phases. epa.gov

In a study investigating taste and odour in drinking water, GC/MS was employed to identify the compound responsible for a "pencil-like" odour. gcms.cz The accurate mass data obtained from a GC/Q-TOF (Quadrupole Time-of-Flight) instrument suggested an empirical formula of C11H14O2, which was instrumental in the identification process. gcms.cz

GC/MS has also been utilized in screening for potential migrants from the polymeric coatings of food cans. mdpi.comnih.gov In these studies, 2,6-di-tert-butyl-1,4-benzoquinone, a related compound, was identified as a degradation product of antioxidants like Irgafos 168 and Irganox 1010. mdpi.com The analysis typically involves extracting the can with a solvent like acetonitrile (B52724), followed by GC/MS analysis of the extract. mdpi.comnih.gov The chromatographic separation is often achieved on a 5% phenyl, 95% dimethylpolysiloxane column, with the mass spectrometer operating in full scan mode. nih.gov

The following table summarizes the application of GC/MS in the environmental tracing of benzoquinone derivatives.

| Matrix | Target Analyte | Key Findings | Reference |

| Drinking Water | Taste and Odour Compounds | Accurate mass data from GC/Q-TOF suggested C11H14O2 as the empirical formula for a compound with a "pencil-like" odour. | gcms.cz |

| Food Cans | Potential Migrants | 2,6-Di-tert-butyl-1,4-benzoquinone was identified as a degradation product of antioxidants. | mdpi.comnih.gov |

| Drinking Water Concentrates | Organic Compounds | GC/MS analysis following fractionation is used for detailed chemical characterization. | epa.gov |

| Fish | Organic Compounds | Open-column chromatography followed by GC/MS was used for measurement. | nih.gov |

| Mackerel Samples | Phenols | A GC/MS-SIM method was developed for the determination of various phenols after derivatization. | dphen1.com |

Electrochemical Methods

Electrochemical methods provide a valuable alternative for the analysis of 2-tert-butyl-1,4-benzoquinone, offering insights into its redox behavior.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical species. It involves scanning the potential of a working electrode and measuring the resulting current. For 2-tert-butyl-1,4-benzoquinone and other quinone derivatives, CV can determine their redox potentials, which are crucial for understanding their reactivity and potential applications.

In a typical CV experiment for a quinone, a three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or gold), a reference electrode (e.g., Ag/Ag+ or Ag/AgCl), and a counter electrode (e.g., platinum wire). rsc.orgnih.gov The experiments are often conducted in aprotic solvents like acetonitrile or dimethylformamide, with a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4) or tetra-n-butylammonium perchlorate (B79767) (TBAP). nih.govacs.org

The cyclic voltammogram of a quinone typically shows one or two reversible or quasi-reversible redox peaks. acs.orgacs.org In aprotic media, benzoquinones generally undergo two successive one-electron reduction steps, forming a radical anion and then a dianion. researchgate.net The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, provides a measure of the redox potential for each step. acs.org

Studies have reported the redox potentials for 2-tert-butyl-1,4-benzoquinone and related compounds. For example, in one study, the redox potential of 2-tert-butyl-1,4-benzoquinone was measured in an electrolyte of 1 M LiTFSI in tetraethylene glycol dimethyl ether (TEGDME). rsc.org Another study investigated the electrochemical behavior of various benzoquinone derivatives, including 2-tert-butyl-1,4-benzoquinone (referred to as tBu-Q), and confirmed their antioxidant properties through electrochemical analysis. researchgate.net

The table below presents redox potential data for 2-tert-butyl-1,4-benzoquinone and other relevant quinones obtained from cyclic voltammetry studies.

| Compound | Redox Potential (E°' vs. Fc+/Fc) | Solvent/Electrolyte | Reference |

| 2-tert-Butyl-1,4-benzoquinone | -0.82 V (E1/2 for Q/Q•−) | [bmim][BF4] | sciforum.net |

| 1,4-Benzoquinone (B44022) | -0.81 V (E1/2 I) | Acetonitrile | acs.org |

| 2,5-Di-tert-butyl-1,4-benzoquinone (B1220289) | -0.95 V (E1/2) | Not Specified | rsc.org |

| 2-tert-butyl-1,4-benzoquinone | 2.748 V (vs Li/Li+) | 1 M LiTFSI in TEGDME | rsc.org |

Note: The reference electrode and experimental conditions can vary between studies, leading to differences in the reported potential values. It is important to consider these factors when comparing data from different sources.

Environmental Fate and Ecotoxicological Considerations

Occurrence and Formation in Environmental Matrices

As a Metabolite and Degradation Product

2-tert-Butyl-1,4-benzoquinone (TBBQ) is a significant environmental compound, primarily formed as a metabolite or degradation product of several widely used synthetic antioxidants. It is recognized as a major electrophilic metabolite of butylated hydroxyanisole (BHA) and an oxidation product of tert-butylhydroquinone (B1681946) (TBHQ). amerigoscientific.comindustrialchemicals.gov.auresearchgate.netmedchemexpress.com The transformation of BHA to TBBQ can occur through microbial demethylation processes in the environment. industrialchemicals.gov.au In aqueous solutions, BHA can react with hydroxyl radicals, leading to the formation of TBBQ and TBHQ, among other products. sigmaaldrich.com The ecotoxicity of these transformation products has been noted to be significantly higher than that of the parent BHA compound, classifying them as toxic to aquatic organisms. sigmaaldrich.com

Similarly, TBBQ is a known degradation product of the antioxidant butylated hydroxytoluene (BHT). acs.org The environmental transformation of 2,6-di-tert-butylphenol (B90309), a related compound, can also lead to the formation of 2,6-di-tert-butyl-p-benzoquinone (B114747), a structurally similar quinone. industrialchemicals.gov.au These degradation pathways are crucial in understanding the environmental presence of TBBQ, as the parent compounds (BHA, TBHQ, and BHT) are used extensively in food, cosmetics, and industrial applications, leading to their potential release into the environment. industrialchemicals.gov.auindustrialchemicals.gov.au

The formation of TBBQ is not limited to biological or environmental degradation. For instance, it has been reported to be synthesized through the titanium superoxide (B77818) catalyzed oxidation of 2-tert-butylphenol (B146161). amerigoscientific.com It is also one of the main neoformed compounds resulting from the decomposition of TBHQ in polylactic acid (PLA) films. amerigoscientific.com

Accumulation in Food Systems (e.g., Frying Oils)

A significant route of human exposure to 2-tert-Butyl-1,4-benzoquinone is through its formation and accumulation in food systems, particularly during the high-temperature processing of edible oils. TBBQ is the primary oxidation product of the antioxidant TBHQ, which is commonly added to frying oils to prevent lipid oxidation. pte.hu During repeated deep-fat frying, TBHQ degrades, leading to the formation and subsequent accumulation of TBBQ in both the frying oil and the fried food. pte.hu

Studies have shown that the concentration of TBBQ can reach significant levels in frying oils. In one study, frying at 140 °C resulted in the highest peak concentration of TBBQ at 48.42 mg/kg. pte.hu This was an unexpected finding, as lower temperatures were thought to be less conducive to oxidation. However, it was attributed to a more extensive hydrolytic reaction at the lower temperature, which generated more peroxyl radicals that facilitate the conversion of TBHQ to TBBQ. pte.hu Continuous frying leads to a progressive accumulation of TBBQ. After just one to five batches of frying, TBBQ levels in both the oil and the fried food can exceed 10 mg/kg. pte.hu

The type of oil also influences the formation of TBBQ, with higher levels observed in saturated palm oil and crude soybean oil compared to unsaturated or refined oils. pte.hu Research on the distribution of TBHQ and TBBQ in commercially available edible oils and oleaginous foods found TBBQ contents ranging from below the limit of quantification to 13.54 ± 1.15 mg/kg. industrialchemicals.gov.au The conversion rate of TBHQ to TBBQ was found to be lower in edible oils (2.94 ± 1.17%) compared to other food categories, with processing methods and food composition being key determining factors. industrialchemicals.gov.au

Table 8.1: Accumulation of 2-tert-Butyl-1,4-benzoquinone in Frying Systems

| Frying Condition/Matrix | Peak TBBQ Concentration (mg/kg) | Reference |

| French fries fried at 140°C | 48.42 | pte.hu |

| Frying oil and fries (after 1-5 batches) | > 10 | pte.hu |

| Commercial edible oils and oleaginous foods | Up to 13.54 ± 1.15 | industrialchemicals.gov.au |

Environmental Distribution and Transport

Partitioning Behavior in Soil and Water

The environmental distribution of 2-tert-Butyl-1,4-benzoquinone between soil and water is influenced by its physicochemical properties. A calculated logarithmic organic carbon-normalized soil adsorption coefficient (log Koc) of 2.46 suggests that TBBQ has low mobility in soil. industrialchemicals.gov.au This indicates a tendency for the compound to adsorb to the organic matter in soil and sediment, limiting its transport through the soil column and into groundwater.

Atmospheric Fate and Degradation Pathways

In the atmosphere, 2-tert-Butyl-1,4-benzoquinone is expected to exist in both the vapor and particulate phases. nih.gov Its fate is primarily governed by its reaction with photochemically produced hydroxyl radicals. The estimated half-life for the vapor-phase reaction of 2,6-di-tert-butyl-p-benzoquinone with hydroxyl radicals is approximately 17 hours. This suggests a relatively rapid degradation in the atmosphere. The calculated Henry's Law constant for TBBQ is 0.16 Pa·m³/mol, which indicates some potential for volatilization from water surfaces. industrialchemicals.gov.au

Table 8.2: Physicochemical Properties Relevant to Environmental Distribution

| Property | Value | Reference |

| Log Koc (calculated) | 2.46 | industrialchemicals.gov.au |

| Water Solubility (calculated) | 1,045 mg/L | industrialchemicals.gov.au |

| Henry's Law Constant (calculated) | 0.16 Pa·m³/mol | industrialchemicals.gov.au |

| Atmospheric Half-life with OH radicals (estimated for a related compound) | ~17 hours |

Bioconcentration and Ecotoxicity in Aquatic Systems

2-tert-Butyl-1,4-benzoquinone is categorized as toxic to aquatic life. industrialchemicals.gov.au Quinones, in general, exhibit a specific mode of toxic action by binding to thiol, amine, and hydroxyl groups in proteins, which can lead to enzyme inactivation. industrialchemicals.gov.au

The bioconcentration potential of TBBQ in aquatic organisms is considered to be low. A calculated bioconcentration factor (BCF) of 12.3 L/kg, which accounts for biotransformation, is below the threshold for bioaccumulation concern. industrialchemicals.gov.au For comparison, measured BCF values for its precursor, TBHQ, in rice fish (Oryzias latipes) were in the range of 8.1–18 L/kg. industrialchemicals.gov.au

Table 8.3: Ecotoxicity Data for 2-tert-Butyl-1,4-benzoquinone and Related Compounds

| Organism | Endpoint | Value (mg/L) | Compound | Reference |

| Pseudokirchneriella subcapitata (Green Algae) | 72-h EbC50 (biomass) | >2.2 | TBBQ | nih.gov |

| Pseudokirchneriella subcapitata (Green Algae) | 72-h NOEC | 0.12 | TBBQ | nih.gov |

| Navicula pelliculosa (Diatom) | 96-h EbC50 | 1.7 | TBBQ | nih.gov |

| Fish | 96-h LC50 | 0.3 | TBHQ | industrialchemicals.gov.au |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Derivatizations

The development of efficient and selective synthetic methodologies is crucial for accessing TBQ and its derivatives for further study. Current research is moving beyond traditional oxidation methods to explore more innovative and sustainable approaches.

Established methods for synthesizing TBQ often involve the oxidation of precursors. For instance, 2-tert-butylhydroquinone can be oxidized using manganese dioxide in toluene (B28343) to produce TBQ with a high yield. prepchem.com Another notable method is the titanium superoxide (B77818) catalyzed oxidation of 2-tert-butylphenol (B146161) with aqueous hydrogen peroxide, which provides an efficient route to the compound. amerigoscientific.comsigmaaldrich.comchemicalbook.com

Emerging research, however, is focused on novel derivatization and functionalization reactions. A significant area of exploration is the photochemical functionalization of the TBQ scaffold. researchgate.netresearchgate.net Studies have shown that the photochemical reaction of TBQ is highly dependent on the solvent used, allowing for selective C-H functionalization to produce a variety of valuable compounds. researchgate.net This solvent-dependent photochemistry can lead to:

Intermolecular C-O bond formation. researchgate.net

Intramolecular cyclization to create coumaran derivatives. researchgate.net

Hydrogen atom transfer to yield 2-methylallyl hydroquinones. researchgate.net

These photochemical methods represent a green and versatile strategy for creating diverse molecular architectures from a single starting material. Furthermore, research into the reaction of TBQ with various amines continues to yield new mono- and bis-(NH-substituted)-1,4-benzoquinones, expanding the library of available derivatives for biological and material science applications.

Table 1: Selected Synthetic Methodologies for 2-tert-Butyl-1,4-benzoquinone and Derivatives

| Method | Starting Material(s) | Reagents/Conditions | Product(s) |

|---|---|---|---|

| Oxidation | 2-tert-butylhydroquinone | Manganese dioxide, Toluene, 70°C | 2-tert-Butyl-1,4-benzoquinone prepchem.com |

| Catalytic Oxidation | 2-tert-butylphenol | Titanium superoxide, aq. 30% H₂O₂ | 2-tert-Butyl-1,4-benzoquinone amerigoscientific.comsigmaaldrich.com |

| Photochemistry (Cyclization) | 2-tert-butyl-1,4-benzoquinone | Hexafluoroisopropanol, Photoirradiation | Coumaran derivatives researchgate.net |

| Photochemistry (H-transfer) | 2-tert-butyl-1,4-benzoquinone | 1,4-dioxane (B91453), Photoirradiation | 2-methylallyl hydroquinones researchgate.net |

Advanced Materials Development from Benzoquinone Scaffolds